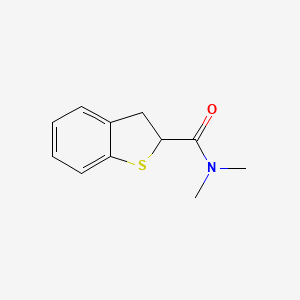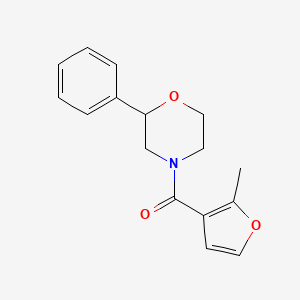
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile, also known as EMBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol. EMBN is synthesized through a multi-step process, and its synthesis method is crucial to obtaining a pure product.
作用机制
The mechanism of action of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is not fully understood, but it is believed to act through different pathways depending on the desired effect. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the activity of enzymes such as topoisomerase II and caspase-3, which are involved in cell proliferation and apoptosis, respectively. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has also been shown to inhibit the proliferation of cancer cells by blocking the activity of topoisomerase II. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile can be expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
For research on 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include studying its mechanism of action in more detail, identifying its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's, and developing new synthesis methods to improve its yield and purity. Additionally, more research is needed to explore the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile and develop new methods to overcome them.
合成方法
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is synthesized through a multi-step process that involves the reaction of 2-ethylmorpholine with phosgene, followed by the reaction of the resulting product with 4-cyanobenzoyl chloride. The final product is obtained through purification using column chromatography. The purity of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is crucial for its use in scientific research, and various purification methods such as recrystallization and HPLC have been used to obtain a pure product.
科学研究应用
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been studied for its potential use in the treatment of viral infections such as HIV and herpes simplex virus.
属性
IUPAC Name |
4-(2-ethylmorpholine-4-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13-10-16(7-8-18-13)14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWXKHERXNMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
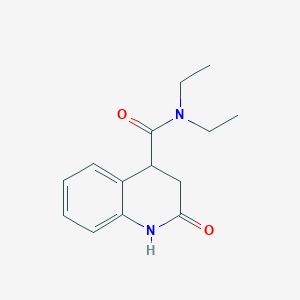

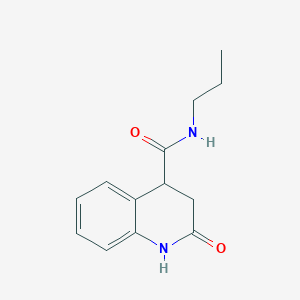
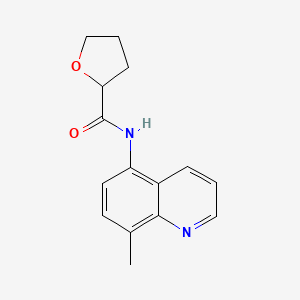
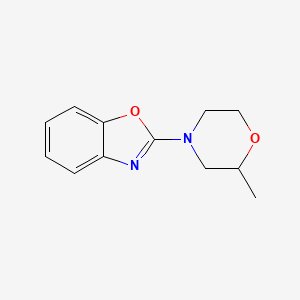
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
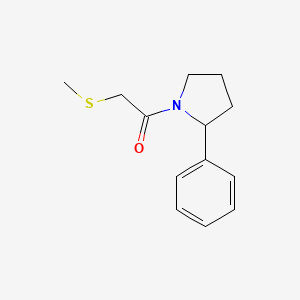
![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

